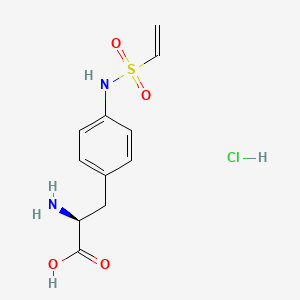
Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features both pyrazole and oxadiazole rings. These rings are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure makes it a valuable scaffold in the development of pharmaceuticals and other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and oxadiazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with DNA and proteins, leading to various biological effects. The pathways involved often include modulation of signaling cascades and inhibition of key metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
1,3,4-Oxadiazoles: Widely studied for their biological activities and synthetic applications.
Uniqueness
Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate stands out due to its dual-ring structure, which combines the properties of both pyrazole and oxadiazole rings. This unique combination enhances its reactivity and broadens its range of applications compared to compounds with only one of these rings.
Eigenschaften
Molekularformel |
C8H8N4O3 |
|---|---|
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
ethyl 5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C8H8N4O3/c1-2-14-8(13)6-10-7(15-12-6)5-3-4-9-11-5/h3-4H,2H2,1H3,(H,9,11) |
InChI-Schlüssel |
BUDWQAJODKRJNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13637716.png)


![[1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid](/img/structure/B13637734.png)
![2-Amino-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13637742.png)


